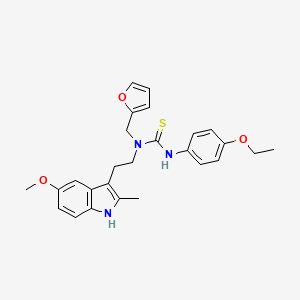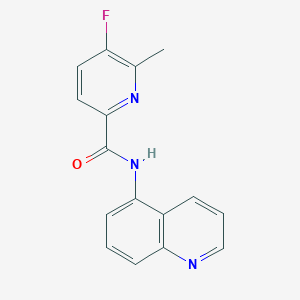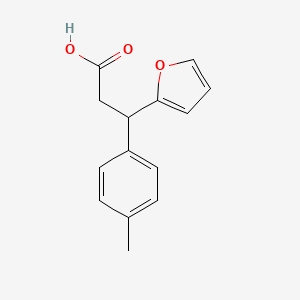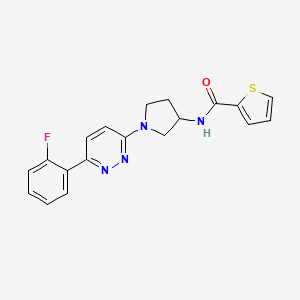
E-1-Octenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-1-Octenylboronic acid, also known as trans-1-Octen-1-ylboronic acid, is a chemical compound with the molecular formula C8H17BO2 . It is often used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
The synthesis of E-1-Octenylboronic acid involves the hydroboration of 1-alkynes with 1,3,2-benzodioxaborole (catecholborane), which is generated in situ by the reaction of BH3 in THF with catechol . This reaction is mediated by dicyclohexylborane and takes place in THF at room temperature .Molecular Structure Analysis
The molecular structure of E-1-Octenylboronic acid consists of a chain of eight carbon atoms, with a boronic acid group attached to one end of the chain . The molecular weight of the compound is 156.03 g/mol .Physical And Chemical Properties Analysis
E-1-Octenylboronic acid has a density of 0.911 g/cm3, a boiling point of 263.2°C at 760 mmHg, and a melting point of 100-104 °C . It has a refractive index of 1.446 .Scientific Research Applications
Sensing Technologies
E-1-Octenylboronic acid plays a significant role in the development of sensing technologies . Its interaction with diols is particularly useful in creating sensors for detecting sugars and other biomolecules. This property is leveraged in the design of biosensors that can detect glucose levels in diabetic care or monitor environmental pollutants .
Chemical Biology
In chemical biology , E-1-Octenylboronic acid is utilized for its ability to bind to various biological molecules. It serves as a tool for molecular recognition, aiding in the study of protein-substrate interactions, enzyme inhibition, and cell delivery systems. Its versatility allows for the exploration of biological pathways and the development of novel biochemical tools .
Medicinal Chemistry
The compound’s utility in medicinal chemistry is evident in its contribution to drug design and development. Boronic acids, including E-1-Octenylboronic acid, are integral in the synthesis of pharmaceuticals that target specific biological mechanisms. They are used in the creation of anticancer, antibacterial, and antiviral agents, offering new avenues for therapeutic intervention .
Biomedical Devices
E-1-Octenylboronic acid is incorporated into biomedical devices , particularly in the development of materials for controlled drug release. Its ability to interact with diols allows for the creation of polymers and microparticles that can respond to biological stimuli, thereby enhancing the efficacy and targeting of medical treatments .
Material Chemistry
In material chemistry , E-1-Octenylboronic acid is used to modify the properties of polymers and create novel materials with specific characteristics. These materials find applications in various industries, from electronics to coatings, where the manipulation of material properties is crucial .
Separation Technologies
Lastly, E-1-Octenylboronic acid contributes to separation technologies . It is used in chromatography and other separation methods to isolate and purify chemical compounds. The selective binding properties of boronic acids enable the separation of complex mixtures, which is essential in both analytical and preparative chemistry .
Future Directions
The future directions of E-1-Octenylboronic acid are not explicitly mentioned in the search results .
Relevant Papers A paper titled “Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron” discusses the synthesis of E-1-Octenylboronic acid and its use in various reactions .
properties
IUPAC Name |
[(E)-oct-1-enyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTAJLKAPFBZDQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E-1-Octenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)
![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)




![N-(2-chloro-4-methylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2938166.png)
![1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2938167.png)
![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)
![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)
![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)
